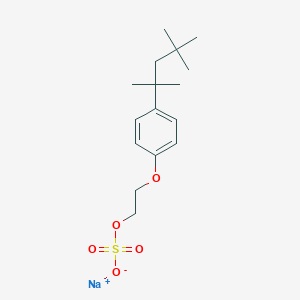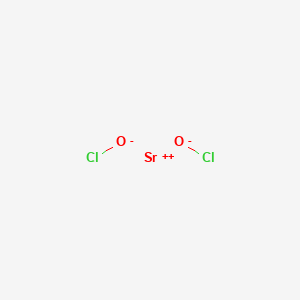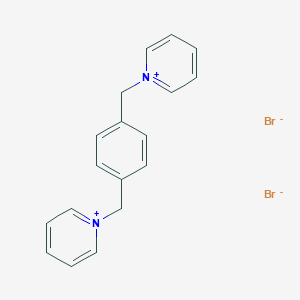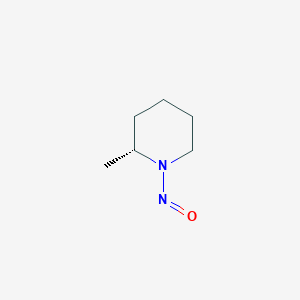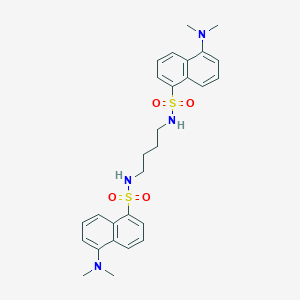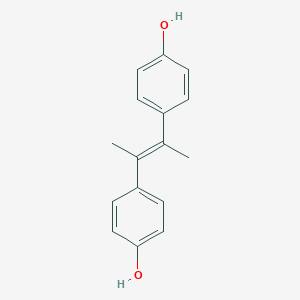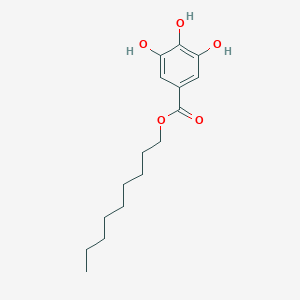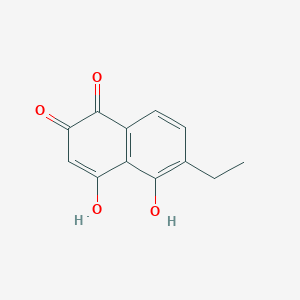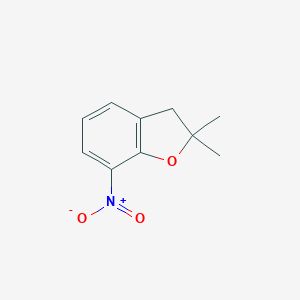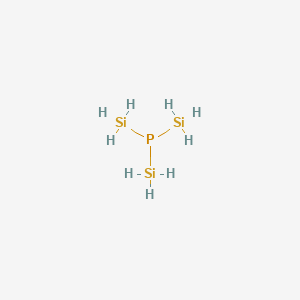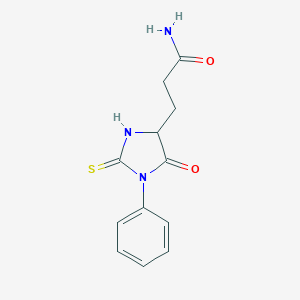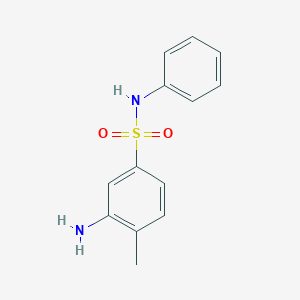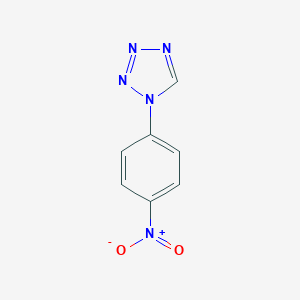
1-(4-Nitrophenyl)-1h-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitrophenyl)-1h-tetrazole, commonly known as NPT, is a highly explosive compound that has been extensively studied for its potential applications in various fields. This compound has gained significant attention due to its unique properties, such as high thermal stability, high energy content, and insensitivity to shock and friction.
Wirkmechanismus
The mechanism of action of 1-(4-Nitrophenyl)-1h-tetrazole is not fully understood, but it is believed to involve the release of energy upon decomposition. When subjected to heat or shock, NPT decomposes rapidly, releasing a large amount of energy in the form of heat and gas. This energy release is what makes NPT an ideal candidate for use in explosives and propellants.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 1-(4-Nitrophenyl)-1h-tetrazole. However, it is known that exposure to NPT can cause irritation to the skin, eyes, and respiratory system. Additionally, prolonged exposure to NPT can cause damage to the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-Nitrophenyl)-1h-tetrazole in lab experiments include its high energy content, insensitivity to shock and friction, and thermal stability. These properties make it an ideal candidate for use in experiments that require high-energy reactions. However, the limitations of using NPT in lab experiments include its explosive nature, which requires careful handling and storage, and its potential health hazards.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Nitrophenyl)-1h-tetrazole. One area of interest is the development of safer and more efficient methods for synthesizing NPT. Additionally, research is needed to better understand the mechanism of action of NPT and its potential applications in other fields, such as medicine and energy storage. Finally, further investigation is needed to determine the potential health hazards associated with exposure to NPT and to develop methods for mitigating these hazards.
Conclusion:
In conclusion, 1-(4-Nitrophenyl)-1h-tetrazole is a highly explosive compound that has gained significant attention due to its unique properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of NPT have been discussed in this paper. Further research is needed to fully understand the potential applications and health hazards associated with this compound.
Synthesemethoden
The synthesis of 1-(4-Nitrophenyl)-1h-tetrazole can be achieved by several methods, including the reaction of sodium azide with 4-nitrophenylhydrazine in the presence of a catalyst, the reaction of sodium azide with 4-nitrophenylhydrazine in the presence of an acid, and the reaction of 4-nitrophenylhydrazine with triethyl orthoformate and sodium azide. Each of these methods has its advantages and disadvantages, and the choice of method depends on the specific application.
Wissenschaftliche Forschungsanwendungen
1-(4-Nitrophenyl)-1h-tetrazole has been extensively studied for its potential applications in various fields, including military, aerospace, and pyrotechnics. The high energy content and insensitivity to shock and friction make it an ideal candidate for use in explosives and propellants. Additionally, NPT has been investigated for its potential use in gas generators, rocket motors, and airbags.
Eigenschaften
CAS-Nummer |
14213-11-7 |
|---|---|
Produktname |
1-(4-Nitrophenyl)-1h-tetrazole |
Molekularformel |
C7H5N5O2 |
Molekulargewicht |
191.15 g/mol |
IUPAC-Name |
1-(4-nitrophenyl)tetrazole |
InChI |
InChI=1S/C7H5N5O2/c13-12(14)7-3-1-6(2-4-7)11-5-8-9-10-11/h1-5H |
InChI-Schlüssel |
NHYHTYJIILODSA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C=NN=N2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1N2C=NN=N2)[N+](=O)[O-] |
Andere CAS-Nummern |
16759-47-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



